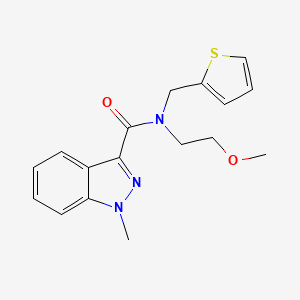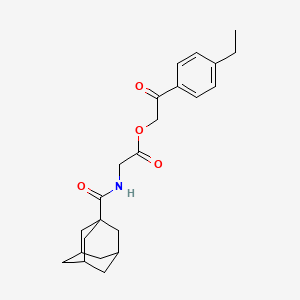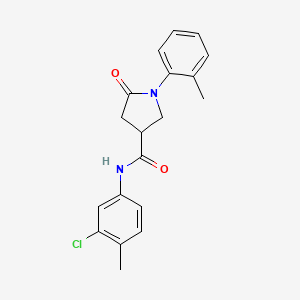
N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide involves its binding to the cannabinoid receptor CB1, which is a G protein-coupled receptor. This leads to the activation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. The end result is the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate. These effects make it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unintended consequences in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide. One area of interest is the development of more selective and potent compounds that can be used to study the endocannabinoid system in greater detail. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and addiction. Finally, there is a need for further research on the potential side effects and safety profile of this compound, particularly in the context of long-term use.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-1-methyl-N-(2-thienylmethyl)-1H-indazole-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have agonist activity at the cannabinoid receptor CB1, which is primarily found in the central nervous system. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes, such as pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-N-(thiophen-2-ylmethyl)indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-19-15-8-4-3-7-14(15)16(18-19)17(21)20(9-10-22-2)12-13-6-5-11-23-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBZUYLPHJNMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N(CCOC)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B3968274.png)
![5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968280.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3968284.png)
![1-[(4-methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3968292.png)

![ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3968299.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)



![4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968336.png)

![isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968364.png)